3-hydroxyadamantyl N-boc-glycine

Saxagliptin Synthesis Chiral Purity Process Yield

For saxagliptin manufacturers, the 3-hydroxyadamantyl N-boc-glycine (CAS 361442-00-4) is a non-negotiable chiral intermediate. Its 3-hydroxyadamantyl moiety is essential for achieving high DPP-4 inhibitory potency and extended in vivo duration; substitution with non-hydroxylated analogs yields a drug substance with altered pharmacokinetics and an unacceptable impurity profile. As Saxagliptin Impurity F, its control is mandated by regulatory authorities, making high-purity (≥98% by HPLC) sourcing critical for compliant, cost-effective manufacturing. This Boc-protected building block is also the benchmark for enzymatic C-H activation research and DPP-4 inhibitor library generation.

Molecular Formula C17H27NO5
Molecular Weight 325.4 g/mol
Cat. No. B14033554
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-hydroxyadamantyl N-boc-glycine
Molecular FormulaC17H27NO5
Molecular Weight325.4 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N(CC(=O)O)C12CC3CC(C1)CC(C3)(C2)O
InChIInChI=1S/C17H27NO5/c1-15(2,3)23-14(21)18(9-13(19)20)16-5-11-4-12(6-16)8-17(22,7-11)10-16/h11-12,22H,4-10H2,1-3H3,(H,19,20)
InChIKeyGOXQVVSSDLNXOE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Hydroxyadamantyl N-Boc-Glycine: Sourcing, Purity, and Differentiation Guide for Saxagliptin Intermediate Procurement


3-Hydroxyadamantyl N-boc-glycine (CAS 361442-00-4, synonym: Boc-3-hydroxy-1-adamantyl-D-glycine) is a protected non-proteinogenic amino acid derivative. It serves as a critical chiral intermediate in the synthesis of saxagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor used in the treatment of type 2 diabetes mellitus [1][2]. The compound is distinguished by a bulky 3-hydroxyadamantyl side chain and a tert-butyloxycarbonyl (Boc) protecting group, which are essential for the stereoselective construction of the saxagliptin pharmacophore [3].

Why 3-Hydroxyadamantyl N-Boc-Glycine Cannot Be Replaced by a Generic In-Class Analog in Saxagliptin Synthesis


Direct substitution with simpler or non-hydroxylated adamantylglycine derivatives is not viable for saxagliptin production. The 3-hydroxy group on the adamantane ring is not merely a peripheral substituent; it was specifically identified during SAR optimization as the key to achieving both high DPP-4 inhibitory potency and extended in vivo duration of action [1][2]. Replacing this compound with (S)-N-Boc-adamantylglycine (lacking the 3-OH) or the unprotected (3-hydroxyadamantyl)glycine disrupts the subsequent coupling reactions, alters the impurity profile, and ultimately yields a drug substance with different pharmacokinetic properties [3]. The following evidence quantifies the critical differences that necessitate the procurement of this specific, characterized intermediate.

3-Hydroxyadamantyl N-Boc-Glycine: Quantified Differentiation vs. Closest Analogs for Procurement Decisions


Enantiomeric Excess and Overall Yield: Head-to-Head Comparison with Non-Hydroxylated Analog

The synthesis of (S)-N-Boc-3′-hydroxyadamantylglycine (I) proceeds via a chiral resolution step using quinidine, achieving an enantiomeric excess (ee) of 99% with an overall yield of 35% from 1-adamantanecarboxylic acid [1]. In contrast, the synthesis of the non-hydroxylated analog, (S)-N-Boc-adamantylglycine, is often reported with lower overall yields (typically 20-30%) due to the more challenging hydroxylation and resolution steps [2]. This quantifiable difference in both enantiopurity and process efficiency directly impacts the cost and quality of the final saxagliptin API.

Saxagliptin Synthesis Chiral Purity Process Yield

Lipophilicity (LogP): Quantified Impact of 3-Hydroxylation on Physicochemical Properties

The introduction of a 3-hydroxy group onto the adamantylglycine scaffold significantly reduces the calculated partition coefficient (LogP). The target compound, Boc-3-hydroxy-1-adamantyl-D-glycine, has a reported LogP value of 2.69 [1]. In comparison, the non-hydroxylated analog, (S)-N-Boc-adamantylglycine, has a reported LogP of 3.98 . This represents a reduction of 1.29 LogP units, equivalent to a >19-fold decrease in lipophilicity. This change in hydrophobicity is directly linked to the compound's improved solubility and is a key factor in the overall drug-like properties of saxagliptin.

Lipophilicity LogP ADME Prediction

Regulatory Recognition: Designation as a Specified Impurity in Saxagliptin Drug Substance

This compound is not merely a synthetic intermediate; it is also a known process-related impurity in the final saxagliptin drug substance, designated as Saxagliptin Impurity F . Its presence and control are therefore subject to regulatory scrutiny. An industrial process for preparing this intermediate reports achieving a product with >99.5% purity by HPLC [1]. In contrast, a non-hydroxylated or incorrectly protected analog would not appear in the official impurity profile and could mask the presence of true impurities, leading to a failure in regulatory quality control. The need to monitor this specific impurity adds a critical quality control dimension to its procurement.

Impurity Profiling Quality Control Regulatory Compliance

Biocatalytic Synthesis: Superior Stereoselectivity and Yield vs. Chemical Resolution

A patented biological preparation method for (S)-N-boc-3-hydroxy-1-adamantyl-D-glycine using an aminotransferase enzyme achieves a yield of 90-100% for the chiral intermediate step, with high stereoselectivity [1]. This is a significant improvement over the traditional chemical resolution route, which gives an overall yield of about 35% [2]. The enzymatic route offers a more efficient and environmentally friendly alternative, which can translate to lower production costs and a smaller environmental footprint for large-scale procurement.

Biocatalysis Green Chemistry Process Efficiency

3-Hydroxyadamantyl N-Boc-Glycine: Validated Application Scenarios for Research and Industrial Procurement


GMP Manufacturing of Saxagliptin API and Key Intermediates

For pharmaceutical companies and CDMOs engaged in the commercial production of saxagliptin, the procurement of high-purity (≥99% by HPLC) 3-hydroxyadamantyl N-boc-glycine is non-negotiable. As a specified impurity (Saxagliptin Impurity F), its control is mandated by regulatory authorities, and its use as a starting material dictates the final drug substance's purity profile . Sourcing this exact intermediate, especially from suppliers utilizing high-yield biocatalytic routes, is critical for maintaining a cost-effective and compliant manufacturing process [1].

Development and Validation of Pharmacopeial Analytical Methods

Analytical and quality control laboratories require this compound as a primary reference standard for the development, validation, and routine execution of HPLC methods used to quantify related substances in saxagliptin drug substance and drug product. The compound's unique retention time and spectral properties (as characterized by LC-MS and NMR) are essential for establishing system suitability and ensuring method specificity [2]. Substitution with a generic analog would invalidate the analytical method, potentially leading to out-of-specification results and regulatory non-compliance.

Exploratory Medicinal Chemistry for Novel DPP-4 Inhibitor Scaffolds

In a drug discovery setting, this compound is a privileged building block for generating focused libraries of novel DPP-4 inhibitors. The 3-hydroxyadamantyl moiety is a proven motif for conferring high potency and extended duration of action [3]. Researchers can leverage its unique lipophilicity (LogP ~2.69) to explore SAR around the adamantane core, differentiating their candidates from earlier generations of inhibitors. The Boc-protected amino acid provides a convenient handle for peptide coupling, accelerating the synthesis of diverse analogs for screening.

Academic Research into Enzymatic C-H Activation and Biocatalysis

The selective introduction of a hydroxyl group onto the unactivated tertiary carbon of an adamantane ring is a significant chemical challenge. This compound serves as a benchmark substrate for research into novel enzymatic C-H activation methods, such as those using engineered P450s or non-heme iron enzymes. Its synthesis via modified phenylalanine dehydrogenase also makes it a model substrate for developing and optimizing new biocatalytic processes for the production of valuable non-proteinogenic amino acids [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-hydroxyadamantyl N-boc-glycine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.